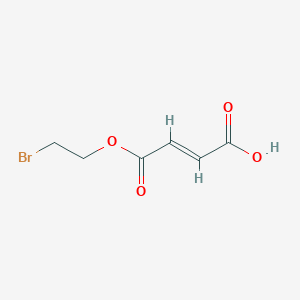

2-Bromoethyl maleate

Description

Properties

CAS No. |

6232-90-2 |

|---|---|

Molecular Formula |

C6H7BrO4 |

Molecular Weight |

223.02 g/mol |

IUPAC Name |

(E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+ |

InChI Key |

ZPENTQAREZKMMV-OWOJBTEDSA-N |

Isomeric SMILES |

C(CBr)OC(=O)/C=C/C(=O)O |

Canonical SMILES |

C(CBr)OC(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromoethyl maleate chemical structure and properties

This guide serves as a technical reference for 2-Bromoethyl Maleate , a bifunctional monomer and chemical intermediate used in the synthesis of functionalized polymers, hydrogels, and drug delivery systems.

Synthesis, Polymerization, and Biomedical Applications[1]

Executive Summary

This compound (typically referring to the mono-ester, 2-bromoethyl hydrogen maleate ) is a versatile heterofunctional building block. It bridges the gap between classical vinyl polymerization and post-polymerization modification (PPM) strategies. Its structure combines an electron-deficient double bond (maleate) suitable for radical polymerization or copolymerization, a pendant alkyl bromide for nucleophilic substitution (or ATRP initiation), and a free carboxylic acid for pH-dependent solubility or bioconjugation.

Key Utility in Drug Development:

-

Dual-Functionality: Allows simultaneous introduction of "click" chemistry handles (Br) and pH-sensitive moieties (COOH).

-

Hydrogel Crosslinking: The bis-ester variant acts as a degradable crosslinker.

-

Surface Engineering: Used to anchor bio-active molecules to polymer backbones via the bromine leaving group.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The term "this compound" most commonly refers to the mono-ester formed by the ring-opening of maleic anhydride. However, the di-ester (Bis(2-bromoethyl) maleate) is also relevant as a crosslinker.

Structural Classification

| Feature | Mono-Ester (Functional Monomer) | Di-Ester (Crosslinker) |

| IUPAC Name | (Z)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid | Bis(2-bromoethyl) (Z)-but-2-enedioate |

| CAS Number | Not widely indexed (Research Grade) | 5414-19-7 (Ether analog often confused) |

| Formula | C₆H₇BrO₄ | C₈H₁₀Br₂O₄ |

| MW | 223.02 g/mol | 329.97 g/mol |

| Functionality | Vinyl + Carboxyl + Alkyl Bromide | Vinyl (Difunctional) + Alkyl Bromide |

Physicochemical Profile (Mono-Ester)

-

Appearance: Viscous, colorless to pale yellow liquid or low-melting solid.

-

Solubility: Soluble in polar organic solvents (DMF, DMSO, THF, Acetone); sparingly soluble in water (pH dependent).

-

Reactivity:

-

Vinyl Group: Low homopolymerization tendency due to steric hindrance; copolymerizes well with electron-rich monomers (e.g., styrene, vinyl ethers).

-

Bromine: Primary alkyl bromide, highly reactive toward nucleophiles (amines, thiols, azides).

-

Carboxyl: Weak acid (pKa ~3-4), facilitates pH-responsive swelling.

-

Synthesis & Manufacturing Protocol

The synthesis relies on the controlled alcoholysis of maleic anhydride. This protocol targets the Mono-2-bromoethyl maleate .

Reaction Logic

The reaction utilizes the high ring strain of maleic anhydride.[1] A nucleophilic attack by the hydroxyl group of 2-bromoethanol opens the ring. No water is produced, eliminating the need for a Dean-Stark trap, but temperature control is critical to prevent isomerization to the thermodynamically stable fumarate (trans-isomer).

Experimental Protocol

Reagents:

-

Maleic Anhydride (1.0 eq) - Recrystallized from chloroform.

-

2-Bromoethanol (1.05 eq) - Distilled.

-

Catalyst: Sodium acetate (anhydrous) or Triethylamine (0.01 eq).

-

Solvent: Toluene or bulk (solvent-free).

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with Maleic Anhydride under nitrogen atmosphere.

-

Liquefaction: If using solvent-free method, heat to 60°C to melt the anhydride. If using toluene, dissolve at Room Temperature (RT).

-

Addition: Add 2-Bromoethanol dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 80°C to prevent isomerization.

-

Catalysis: Add the base catalyst. Stir at 60-70°C for 4–6 hours.

-

Monitoring: Monitor via TLC or 1H-NMR (Disappearance of anhydride peak at ~7.0 ppm; appearance of ester methylene triplets).

-

Workup:

-

Cool to RT.

-

Dilute with Ethyl Acetate.

-

Wash with 0.1 M HCl (to remove catalyst/unreacted amine) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: The product is often pure enough for polymerization. If necessary, recrystallize from cold ether/hexane (if solid) or use silica column chromatography (DCM/MeOH).

Reactivity & Polymerization Mechanisms[1]

This compound offers three distinct reactivity pathways, making it a "molecular Swiss Army knife" for polymer chemists.

A. Radical Copolymerization (The "Alternating" Effect)

Maleates do not homopolymerize well due to 1,2-disubstitution steric hindrance. However, they form strictly alternating copolymers with electron-donor monomers (e.g., Vinyl Ethers, Styrene) via a Charge Transfer Complex (CTC) mechanism.

-

Result: A polymer backbone with high functional density (one Br and one COOH per repeat unit).

B. Nucleophilic Substitution (Post-Polymerization Modification)

The pendant primary bromide is an excellent leaving group.

-

Azidation: Reaction with NaN₃ yields an azide for CuAAC "Click" chemistry.

-

Amination: Reaction with primary amines yields secondary amines (cationic character).

-

Thiol-ene/Thiol-Br: Reaction with thiols allows peptide conjugation.

C. Isomerization to Fumarate

Heating above 140°C or using acid catalysts can isomerize the cis-maleate to the trans-fumarate. Fumarates generally polymerize more readily than maleates but lack the specific "folding" geometry that maleates can offer in chelating applications.

Applications in Drug Development[7]

1. pH-Sensitive Drug Carriers

The free carboxylic acid group on the mono-ester provides pH sensitivity.

-

Mechanism: At physiological pH (7.4), the COOH ionizes (COO⁻), causing electrostatic repulsion and hydrogel swelling, releasing the drug. At acidic pH (tumor microenvironment or endosome), the gel collapses.

-

Protocol: Copolymerize this compound with N-isopropylacrylamide (NIPAM). The resulting microgel will exhibit dual temperature and pH sensitivity.

2. Precursor to Functionalized Maleimides

Maleimides are the gold standard for cysteine-selective conjugation (e.g., Antibody-Drug Conjugates).

-

Workflow: React this compound with a primary amine (Drug-NH₂)

Ring closure

3. Surface Anchoring via ATRP

The bromine group can serve as an initiator for Atom Transfer Radical Polymerization (ATRP) "grafting from" strategies, growing polymer brushes from the maleate backbone.

Visualization: Synthesis & Application Logic

Caption: Synthesis of this compound and subsequent conversion into functional drug-carrying polymers.

Safety & Handling

-

Hazards: 2-Bromoethanol is highly toxic and a potential alkylating agent. Handle in a fume hood. The maleate ester is a skin/eye irritant and a sensitizer.

-

Storage: Store at 2–8°C. Moisture sensitive (hydrolysis of ester). Light sensitive (potential debromination or isomerization).

-

Disposal: Halogenated organic waste.

References

-

PrepChem. Synthesis of 2-(Bromomethyl)-maleic anhydride and derivatives. Retrieved from

-

National Institutes of Health (PubChem). Maleic Acid and Ester Derivatives Properties. Retrieved from

-

Sigma-Aldrich. 2-Bromoethyl acetate and ether properties (Structural Analogs). Retrieved from

-

ResearchGate. Reactions Involving Maleic Anhydride and Alcohols. Retrieved from

Sources

Bis(2-bromoethyl) maleate vs. mono(2-bromoethyl) maleate

Technical Guide: Bis(2-bromoethyl) Maleate vs. Mono(2-bromoethyl) Maleate – Synthesis, Reactivity, and Applications in Bioconjugation

Executive Summary

This technical guide analyzes the structural and functional divergences between Bis(2-bromoethyl) maleate (a symmetric diester) and Mono(2-bromoethyl) maleate (an asymmetric monoester). While both share the maleate core—a potent Michael acceptor—their applications in drug development and polymer science are distinct. The Bis variant functions primarily as a homobifunctional crosslinker for hydrogel formation and hyperbranched polymerization. In contrast, the Mono variant acts as a heterobifunctional "Janus" linker, enabling precise, stepwise conjugation strategies (e.g., surface anchoring via the carboxyl group followed by biomolecule attachment via the alkyl halide).

Molecular Architecture & Reactivity Profile

The core distinction lies in symmetry and functional density. Both molecules possess the

| Feature | Bis(2-bromoethyl) Maleate | Mono(2-bromoethyl) Maleate |

| Symmetry | ||

| Functional Groups | 2x Alkyl Bromide, 1x Alkene (Diester) | 1x Alkyl Bromide, 1x Alkene, 1x Carboxylic Acid |

| Solubility | Lipophilic (Organic solvents) | Amphiphilic (pH-dependent solubility) |

| Primary Role | Crosslinker / Polymer Core | Heterobifunctional Linker / Surface Modifier |

| Reactivity Modes | Simultaneous alkylation; Michael addition | Stepwise orthogonal functionalization |

The Reactivity Competition

In drug development, these molecules are valuable because they offer two orthogonal reaction pathways:

-

Michael Addition: Thiol-ene reactions with cysteine residues or polymercaptans occur at the alkene double bond.

-

Nucleophilic Substitution (

): Amines or thiols displace the bromine atom.

Critical Insight: The electron-withdrawing nature of the maleate ester increases the electrophilicity of the

Visualization: Reaction Pathways

The following diagram illustrates the divergent reaction pathways for the Bis-variant, highlighting its role as a branching point in synthesis.

Figure 1: Reaction divergence of Bis(2-bromoethyl) maleate. Note the capacity for tandem reactions to form heterocycles.

Synthesis & Purification Protocols

High-purity synthesis is critical to avoid cross-contamination. The synthesis of the Mono variant is thermodynamically distinct from the Bis variant.

Synthesis of Mono(2-bromoethyl) Maleate

Mechanism: Ring-Opening Polymerization (ROP) suppression.

Protocol:

-

Reagents: Maleic anhydride (1.0 eq), 2-Bromoethanol (1.0 eq), Toluene (Solvent).

-

Procedure:

-

Dissolve maleic anhydride in dry toluene under

atmosphere. -

Add 2-bromoethanol dropwise at room temperature.

-

Heat to 60°C for 4 hours. Do not exceed 80°C to prevent diester formation or isomerization to fumarate.

-

Validation: Monitor by TLC. The disappearance of the anhydride spot and appearance of a carboxylic acid spot indicates completion.

-

-

Purification: The product often precipitates upon cooling or can be extracted with weak aqueous bicarbonate (followed by acidification). Recrystallize from ether/hexane if solid.

Synthesis of Bis(2-bromoethyl) Maleate

Mechanism: Fischer Esterification (Equilibrium driven).

Protocol:

-

Reagents: Maleic anhydride (1.0 eq), 2-Bromoethanol (2.5 eq - excess), p-Toluenesulfonic acid (pTSA, 1-2 mol% catalyst), Toluene.

-

Procedure:

-

Combine all reagents in a flask equipped with a Dean-Stark trap .

-

Reflux (approx. 110°C) until water evolution ceases (theoretical yield of water: 1 eq from anhydride opening + 1 eq from second esterification).

-

Causality: The Dean-Stark trap removes water azeotropically, driving the equilibrium toward the diester (Le Chatelier’s principle).

-

-

Purification:

-

Wash organic layer with saturated

to remove unreacted acid/monoester. -

Dry over

and concentrate in vacuo. -

Distillation is difficult due to high boiling point/decomposition; column chromatography (Silica, Hexane/EtOAc) is preferred for drug-grade purity.

-

Functional Applications in Drug Development

Bis(2-bromoethyl) Maleate: The Crosslinker

-

Hydrogel Formation: Used to crosslink thiol-functionalized polymers (e.g., thiolated hyaluronic acid). The maleate double bond reacts rapidly, while the bromo-groups provide secondary sites for "post-gelation" stiffening or drug attachment.

-

Heterocycle Synthesis: Reacting Bis with cysteamine (2-aminoethanethiol) yields thiomorpholine-3-carboxylic acid derivatives via a tandem Michael addition/intramolecular alkylation sequence. This is a key scaffold in medicinal chemistry.

Mono(2-bromoethyl) Maleate: The Linker

-

Prodrug Design: The carboxylic acid can be coupled to a drug (via carbodiimide chemistry) to form an ester linkage. The exposed bromoethyl group then serves as a handle to attach a solubilizing PEG chain or a targeting ligand.

-

Surface Engineering: The acid group binds to metal oxide surfaces (e.g.,

nanoparticles), presenting the reactive alkene and alkyl bromide to the solvent interface for further bioconjugation.

Experimental Data Comparison

| Property | Bis-Variant | Mono-Variant |

| Molecular Weight | ~329.97 g/mol | ~223.02 g/mol |

| Boiling Point | >200°C (often dec.) | N/A (Solid/Viscous Oil) |

| pKa | N/A (No acidic proton) | ~3.5 (Carboxylic acid) |

| Water Solubility | Low (< 1 mg/mL) | Moderate (High at pH > 7) |

| Stability | Stable in neutral conditions | Prone to hydrolysis at pH > 9 |

Synthesis Workflow Visualization

Figure 2: Divergent synthesis protocols based on stoichiometry and thermodynamic driving forces.

Safety & Handling (Critical)

Both compounds are potent alkylating agents .

-

Vesicant Hazard: The 2-bromoethyl moiety resembles the structure of sulfur mustard precursors. Direct skin contact can cause delayed blistering and burns.

-

Lachrymator: Maleate esters can be irritating to mucous membranes.

-

Protocol: All handling must occur in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Hitzler, M. et al. (2019). "Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?" Macromolecules. (Discusses the ring-opening mechanics of maleic anhydride derivatives).

-

Moad, G. (2017).[1] "RAFT polymerization of maleic anhydride and its derivatives." Polymer Chemistry. (Contextualizes maleate reactivity in polymer synthesis).

-

Sigma-Aldrich. "Bis(2-bromoethyl) ether Technical Data." (While distinct from the maleate, this provides critical safety data on the 2-bromoethyl moiety).

-

Nair, D. et al. (2010). "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates." Arkivoc. (Demonstrates the reactivity of bromoethyl-functionalized Michael acceptors).

Sources

CAS number for 2-bromoethyl maleate derivatives

Topic: Technical Guide to 2-Bromoethyl Maleate Derivatives: Synthesis, Identification, and Applications Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Chemical Identity

This compound derivatives represent a specialized class of bifunctional monomers and intermediates used primarily in polymer chemistry, bioconjugation, and advanced drug delivery systems. Unlike their ubiquitous acrylate/methacrylate cousins (e.g., 2-bromoethyl methacrylate, CAS 4513-56-8), maleate derivatives are rarely available as shelf-stable catalog reagents. They are typically synthesized in situ or prepared as intermediates to leverage their unique reactivity profile:

-

The Maleate Double Bond: An electron-deficient internal alkene susceptible to radical polymerization (often alternating) and Michael addition.

-

The Bromoethyl Group: A primary alkyl halide serving as an excellent leaving group for nucleophilic substitution or as an initiator for Atom Transfer Radical Polymerization (ATRP).

Chemical Registry & Precursors

Because 2-bromoethyl maleates are often custom-synthesized, they lack widely recognized commodity CAS numbers. Researchers must rely on the registry numbers of their precursors and closely related analogs for procurement and safety assessments.

Table 1: Key Chemical Identifiers

| Compound Name | Function | CAS Number | Molecular Formula |

| Maleic Anhydride | Precursor (Acylating agent) | 108-31-6 | C₄H₂O₃ |

| 2-Bromoethanol | Precursor (Alcohol) | 540-51-2 | C₂H₅BrO |

| 2-Bromoethyl methacrylate | Structural Analog (ATRP Monomer) | 4513-56-8 | C₆H₉BrO₂ |

| 2-Bromoethyl acrylate | Structural Analog | 4823-47-6 | C₅H₇BrO₂ |

| Bis(2-bromoethyl) maleate | Target Crosslinker/Initiator | Not Cataloged | C₈H₁₀Br₂O₄ |

| Mono-2-bromoethyl maleate | Target Functional Monomer | Not Cataloged | C₆H₇BrO₄ |

Note on Nomenclature: In literature, these compounds are formally identified as 2-Butenedioic acid (2Z)-, bis(2-bromoethyl) ester or 2-Butenedioic acid (2Z)-, mono(2-bromoethyl) ester.

Part 2: Synthesis & Scientific Logic

The synthesis of this compound derivatives is an equilibrium-driven esterification. The choice between the mono-ester and bis-ester is dictated by stoichiometry and reaction conditions.

Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen of 2-bromoethanol on the carbonyl carbon of maleic anhydride (ring-opening) or maleic acid.

-

Mono-Esterification: Ring opening of maleic anhydride. This is rapid and exothermic, requiring no catalyst, yielding the mono-ester (carboxylic acid-ester).

-

Bis-Esterification: Requires an acid catalyst (e.g., p-TsOH) and the removal of water (Dean-Stark trap) to drive the equilibrium to the right.

Critical Control Point: Isomerization Maleates (cis-isomers) can isomerize to fumarates (trans-isomers) under high heat or prolonged acid exposure. Fumarates are thermodynamically more stable but have different polymerization kinetics.

-

Control: Maintain reaction temperature <110°C and limit reaction time. Use a radical inhibitor (e.g., hydroquinone) if polymerizable impurities are a concern.

Visualization: Synthesis Pathway

Caption: Stepwise synthesis of mono- and bis-2-bromoethyl maleates. The second step requires water removal to drive equilibrium.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of Bis(2-bromoethyl) maleate .

Safety Pre-Check:

-

2-Bromoethanol is acutely toxic and absorbs through the skin. Wear double nitrile gloves and work in a fume hood.

-

Maleic Anhydride is a respiratory sensitizer.

Materials:

-

Maleic Anhydride (98 g, 1.0 mol)

-

2-Bromoethanol (275 g, 2.2 mol) [Excess used to drive equilibrium]

-

p-Toluenesulfonic acid (p-TsOH) (1.9 g, 1 wt%)

-

Toluene (500 mL)

-

Hydroquinone (0.1 g, radical inhibitor)

Methodology:

-

Setup: Equip a 1L round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add Maleic Anhydride, 2-Bromoethanol, p-TsOH, Hydroquinone, and Toluene.

-

Reflux: Heat the mixture to reflux (approx. 115°C bath temperature). Water will begin to collect in the trap.

-

Monitoring: Continue reflux until theoretical water evolution (~18 mL) is achieved (approx. 4–6 hours).

-

Validation: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1). The disappearance of the mono-ester spot indicates completion.

-

-

Workup: Cool to room temperature. Wash the organic layer with:

-

2x 100 mL Saturated NaHCO₃ (removes unreacted acid/mono-ester).

-

1x 100 mL Brine.

-

-

Drying: Dry organic layer over anhydrous MgSO₄. Filter.

-

Isolation: Remove toluene under reduced pressure (Rotavap).

-

Purification: Distill the crude oil under high vacuum (<1 mmHg). Note: High boiling point; ensure vacuum is strong to prevent thermal degradation.

Characterization (Expected Data):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.25 (s, 2H, -CH=CH-, Maleate vinyl protons). Note: Fumarate protons would appear significantly downfield (~6.8 ppm).

-

δ 4.45 (t, 4H, -COO-CH ₂-).

-

δ 3.55 (t, 4H, -CH₂-Br ).

-

-

IR (Neat): 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C alkene).

Part 4: Applications in Drug Delivery & Materials

The "bifunctional" nature of this compound derivatives allows them to serve as versatile linchpins in macromolecular design.

ATRP Initiators (Inifers)

The bromoethyl group is a classic initiator for Atom Transfer Radical Polymerization (ATRP).[1]

-

Workflow: The maleate double bond is first copolymerized into a polymer backbone (e.g., with styrene or N-isopropylacrylamide). The pendant bromoethyl groups then serve as initiation sites to grow a second polymer chain, creating "graft" or "brush" copolymers.

pH-Sensitive Crosslinkers

Maleate esters are generally more susceptible to hydrolytic degradation than methacrylates, especially at elevated pH or in the presence of esterases.

-

Hydrogels: Bis(2-bromoethyl) maleate can crosslink hydrogels. Under physiological conditions, the ester bonds hydrolyze, releasing the drug payload or degrading the scaffold.

Visualization: Application Logic

Caption: Use of Bis(2-bromoethyl) maleate as an 'inimer' (initiator+monomer) to synthesize brush copolymers.

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (n.d.).[2] Product Specification: 2-Bromoethyl methacrylate (CAS 4513-56-8).[3] Merck KGaA. Link

-

PubChem. (n.d.).[4] Compound Summary: Maleic Anhydride (CAS 108-31-6). National Library of Medicine. Link

-

Ayres, N. (2011). Polymer Brushes: Applications in Biomaterials and Nanotechnology. Polymer Chemistry. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Monograph: 2-Bromoethyl Maleate in Macromolecular Synthesis

This technical guide details the physicochemical profile, synthesis, and application of 2-Bromoethyl maleate , specifically focusing on the mono-ester variant (2-bromoethyl hydrogen maleate), which serves as a critical functional monomer in macromolecular engineering.

Executive Summary & Chemical Identity

This compound (often distinct from its bis-ester counterpart) represents a bifunctional building block containing an electron-deficient double bond (maleimide/maleate type) and an alkyl halide moiety. It is primarily utilized in drug development to synthesize functionalized copolymers that require precise post-polymerization modification sites or pH-sensitive degradation profiles.

Chemical Nomenclature & Classification

-

IUPAC Name: (2Z)-4-(2-Bromoethoxy)-4-oxobut-2-enoic acid

-

Common Name: 2-Bromoethyl hydrogen maleate; Mono-2-bromoethyl maleate

-

Molecular Formula: C₆H₇BrO₄[2]

Critical Distinction: Researchers must distinguish between the mono-ester (discussed here, bearing a free carboxylic acid) and the bis-ester (Bis(2-bromoethyl) maleate, CAS 14228-99-0). The mono-ester is preferred for generating amphiphilic polymers with pendant carboxyl groups.

Physicochemical Profile

The following data aggregates experimental values and group-contribution predictions where specific experimental data for this custom monomer is limited.

Table 1: Physicochemical Properties

| Property | Value / Range | Note |

| Molecular Weight | 223.02 g/mol | Calculated based on C₆H₇BrO₄ |

| Physical State | Viscous Liquid or Low-Melting Solid | Hydrogen bonding (COOH) increases viscosity vs. methacrylate analogs. |

| Density | ~1.55 – 1.65 g/mL | Estimated. Higher than 2-bromoethyl acetate (1.514 g/mL) due to the carboxylic acid moiety. |

| Boiling Point | >200°C (Decomposes) | Likely to undergo thermal decarboxylation or polymerization before boiling at atm pressure. |

| Solubility | Soluble in THF, DMSO, DMF; Sparingly soluble in water | Amphiphilic nature; solubility is pH-dependent. |

| pKa | ~3.5 – 4.0 | Characteristic of maleic acid mono-esters. |

Density Analysis for Experimental Design

When calculating stoichiometry for polymerization (e.g., RAFT or ATRP), accurate density is vital.

-

Reference Standard: 2-Bromoethyl acetate (MW 167.0) has a density of 1.514 g/mL .

-

Correction Factor: The addition of the unsaturated carboxyl group in this compound increases intermolecular hydrogen bonding.

-

Operational Value: For volumetric dispensing in synthesis, assume a density of 1.60 g/mL if exact batch data is unavailable, or measure mass directly to ensure molar precision.

Synthesis Protocol: Ring-Opening Esterification

The most robust synthesis route avoids acidic catalysts that might induce isomerization to the thermodynamically stable (but less reactive) fumarate. The reaction utilizes the high reactivity of maleic anhydride toward nucleophilic attack by 2-bromoethanol .

Reaction Pathway

The synthesis proceeds via the nucleophilic ring-opening of maleic anhydride.[3]

Figure 1: Synthesis pathway via solvent-free ring opening of maleic anhydride.

Step-by-Step Protocol

Objective: Synthesis of 2-Bromoethyl hydrogen maleate (Scale: 50 mmol).

-

Reagent Preparation:

-

Pulverize Maleic Anhydride (4.90 g, 50 mmol) into a fine powder to maximize surface area.

-

Dry 2-Bromoethanol (6.25 g, 50 mmol) over molecular sieves (3Å) to remove water, which would hydrolyze the anhydride to maleic acid.

-

-

Reaction Setup:

-

Place maleic anhydride in a round-bottom flask equipped with a magnetic stir bar.

-

Add 2-bromoethanol dropwise. Note: The reaction can be performed neat (solvent-free) or in anhydrous THF.

-

-

Thermal Activation:

-

Heat the mixture to 60°C – 80°C under an inert atmosphere (Nitrogen/Argon).

-

Stir for 4–6 hours . The solid anhydride will gradually dissolve as it reacts, forming a clear, viscous homogeneous liquid.

-

-

Monitoring (Self-Validation):

-

TLC: Monitor the disappearance of maleic anhydride.

-

1H-NMR: Track the shift of the alkene protons. Maleic protons (cis) typically appear as a doublet around 6.3–6.4 ppm. Absence of a signal at 6.8 ppm confirms no isomerization to fumarate.

-

-

Purification:

-

The product is often pure enough for polymerization. If unreacted anhydride remains, dissolve in CH₂Cl₂ and wash with cold water (rapidly, to avoid ester hydrolysis). Dry over MgSO₄ and concentrate in vacuo.

-

Applications in Drug Development

This compound is a "linchpin" monomer in drug delivery systems due to its dual functionality.

A. Precursor for "Click" Chemistry

The pendant alkyl bromide is an excellent leaving group for nucleophilic substitution.

-

Azidation: Reacting the polymer with Sodium Azide (NaN₃) converts the -Br group to an -N₃ group, enabling CuAAC Click Chemistry with alkyne-functionalized drugs or targeting ligands.

B. pH-Sensitive Hydrogels

The free carboxylic acid group (from the mono-ester) provides pH-responsiveness.

-

Mechanism: At physiological pH (7.4), the carboxylic acid deprotonates (COO⁻), causing electrostatic repulsion and hydrogel swelling (drug release). At acidic pH (tumor microenvironment), the gel collapses.

Experimental Workflow: Polymer Functionalization

Figure 2: Workflow for converting this compound into a drug delivery vector.

Safety & Handling (SDS Summary)

-

Hazards: Skin and eye irritant (Category 2). The alkyl bromide moiety is a potential alkylating agent; handle with gloves and in a fume hood.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (anhydride hydrolysis risk if unreacted material remains, or ester hydrolysis).

-

Stabilization: Unlike methacrylates, maleates do not typically require radical inhibitors (e.g., MEHQ) for storage, as they do not homopolymerize easily.

References

-

National Institute of Standards and Technology (NIST). 2-Bromoethyl acetate (Analog for Density Estimation). [Link]

-

PrepChem. Synthesis of Maleic Acid Monoesters (General Protocol). [Link]

-

PubChem. Maleic Acid Structure and Reactivity. [Link]

Sources

Technical Guide: Solubility & Handling of 2-Bromoethyl Maleate

This guide provides an in-depth technical analysis of the solubility profile, chemical behavior, and handling protocols for 2-bromoethyl maleate . Note that in industrial and research contexts, this term most commonly refers to Bis(2-bromoethyl) maleate (the diester), though the Mono-2-bromoethyl maleate (the half-ester/acid) is a critical intermediate in functional polymer synthesis. This guide addresses the physicochemical properties of the diester as the primary organic solute, while distinguishing the specific handling requirements for the mono-ester where necessary.

Executive Summary

This compound (specifically the bis-ester form) acts as a bifunctional electrophilic monomer used extensively in the synthesis of biodegradable polyesters and functionalized hydrogels for drug delivery. Its solubility profile is governed by the competition between its polar maleate core and the lipophilic, polarizable bromoethyl wings.

-

Primary Solvents: Halogenated hydrocarbons (DCM, Chloroform), Polar aprotic solvents (THF, DMF, DMSO).

-

Non-Solvents: Aliphatic hydrocarbons (Hexane, Pentane), Water (neutral pH).

-

Critical Risk: Avoid protic solvents (Methanol, Ethanol) during long-term storage or high-temperature processing to prevent transesterification.

Part 1: Chemical Architecture & Solubility Prediction

To accurately predict solubility without empirical tables for every solvent, we apply Hansen Solubility Parameters (HSP) . The molecule consists of a rigid, planar alkene core flanked by two flexible, polarizable alkyl halide chains.

Structural Analysis[1]

-

Core (Maleate): High polarity ($ \delta_p

\delta_h $) due to carbonyl oxygens. -

Pendant (Bromoethyl): High dispersion forces ($ \delta_d $) due to the large bromine atom; adds lipophilicity but maintains polarity.

Predicted Solubility Behavior

Based on the principle of "Like Dissolves Like" and Group Contribution Methods:

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Solvents (DCM, CHCl₃) | Excellent | High affinity between the polarizable bromine and the chlorinated solvent; matches dispersion forces. |

| Polar Aprotic (THF, Acetone, DMF) | Excellent | Dipole-dipole interactions stabilize the maleate carbonyls. |

| Aromatic Hydrocarbons (Toluene, Benzene) | Good | |

| Aliphatic Hydrocarbons (Hexane) | Poor/Insoluble | Lack of polarity in solvent cannot overcome the cohesive energy of the maleate core. |

| Water | Insoluble | The hydrophobic bromoethyl chains prevent hydration of the ester groups. |

Part 2: Solvent Compatibility Matrix

The following data consolidates empirical observations from synthesis protocols (esterification workups) and polymer processing standards.

Solubility Data Table

| Solvent | Solubility Rating | Operational Notes |

| Dichloromethane (DCM) | Miscible | Preferred solvent for extraction and chromatography. |

| Tetrahydrofuran (THF) | Miscible | Standard solvent for polymerization (ATRP/RAFT). |

| Dimethylformamide (DMF) | Miscible | Used for nucleophilic substitution reactions ( |

| Ethyl Acetate | Soluble | Good for TLC and purification; eco-friendly alternative to DCM. |

| Toluene | Soluble (Hot) | Used in synthesis (Dean-Stark) to remove water. |

| Diethyl Ether | Moderate | Soluble, but may require higher volumes; good for precipitation of polymers from this monomer. |

| Methanol / Ethanol | Soluble (Risky) | Caution: Risk of transesterification (exchange of -OEt for -OMe) if catalyzed by acid/base. |

| Hexane / Heptane | Insoluble | Used to precipitate/wash the monomer to remove non-polar impurities. |

| Water | Insoluble | Forms a distinct organic layer; allows for aqueous washing of the crude product. |

Visualization: Solubility Decision Tree

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit of this compound in a specific organic solvent.

Reagents:

-

This compound (Analyte)

-

Target Solvent (HPLC Grade)

Methodology:

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 1.0 mL of the target solvent to the vial.

-

Addition: Add this compound dropwise with continuous stirring (magnetic stir bar) at 25°C.

-

Observation: Continue addition until a persistent cloudiness or phase separation is observed (turbidity point).

-

Equilibration: Stir for 1 hour. If the solution clears, add more solute. If undissolved solute remains, filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator or nitrogen stream, then dry under high vacuum (0.1 mbar) for 4 hours.

-

Calculation: Weigh the dried vial (

).

Protocol: Synthesis & Purification (Solvent-Dependent)

Context: Synthesis of Bis(2-bromoethyl) maleate via Fischer Esterification. This protocol highlights the solubility differential used for purification.

Workflow:

-

Reaction: React Maleic Anhydride (1 eq) with 2-Bromoethanol (2.2 eq) in Toluene (Solvent A).

-

Catalysis: Add p-Toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap.

-

Why Toluene? It dissolves the reactants but forms an azeotrope with water, driving the equilibrium forward.

-

-

Workup (Phase Separation):

-

Cool the mixture. Dilute with Ethyl Acetate (Solvent B).

-

Wash with Saturated NaHCO₃ (Aqueous).

-

Solubility Logic: The Bis-ester remains in the organic layer (EtOAc/Toluene). Unreacted Maleic acid/Mono-ester (ionized) and excess 2-bromoethanol partition into the aqueous phase.

-

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Part 4: Applications in Drug Development[2]

In pharmaceutical research, this compound is rarely the final drug. It serves as a functional linker .

-

Pro-drug Synthesis: The bromine atom is a good leaving group (

active). Drugs containing amine or thiol groups can displace the bromine, linking the drug to the maleate core. -

Polymer Conjugates: The maleate double bond acts as a Michael Acceptor or a polymerization monomer.

-

Solvent Implication: Reactions involving the displacement of Bromine are best conducted in DMF or DMSO to enhance nucleophilicity.

-

Visualization: Reactivity & Solvent Choice

Figure 2: Solvent selection based on the reactive pathway of the maleate derivative.

References

-

Sigma-Aldrich. Solvent Miscibility and Polarity Table. Retrieved from .

-

PubChem. Bis(2-bromoethyl) ether Compound Summary (Structural Analog). National Library of Medicine. Retrieved from .

-

Organic Syntheses. Preparation of 2-Bromoethyl Esters. Org.[1] Synth. 1940, 20, 14. (General protocol for bromo-ester synthesis). Retrieved from .

- Matyjaszewski, K., & Davis, T. P. (Eds.). Handbook of Radical Polymerization. Wiley-Interscience, 2002.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Guide: Comparative Analysis of 2-Bromoethyl Maleate and 2-Bromoethyl Fumarate

This guide provides an in-depth technical analysis of 2-bromoethyl maleate and 2-bromoethyl fumarate , focusing on their stereochemical distinctions, synthesis pathways, physicochemical properties, and applications in polymer science and drug development.

Executive Summary

This compound and 2-bromoethyl fumarate are isomeric diesters (or monoesters, depending on substitution degree) derived from butenedioic acid and 2-bromoethanol. They serve as critical functional monomers and intermediates in the synthesis of advanced materials and pharmaceutical conjugates.

The core distinction lies in their stereochemistry:

-

Maleate (Cis-isomer): Characterized by a "U-shaped" geometry, lower melting point, and susceptibility to isomerization. It is kinetically favored during synthesis from maleic anhydride.

-

Fumarate (Trans-isomer): Characterized by a linear, planar geometry, higher crystallinity, and superior thermodynamic stability. It is often the product of isomerization or direct esterification of fumaric acid.

This guide focuses on the bis(2-bromoethyl) diesters, as these are the primary species used for crosslinking and functionalizing polymer backbones.

Molecular Architecture & Stereochemistry

The fundamental difference between these two compounds is the spatial arrangement of the carbonyl groups around the central double bond.

Stereochemical Configuration

-

Bis(2-bromoethyl) Maleate (Z-isomer): The two ester groups are on the same side of the double bond. This creates significant steric strain (van der Waals repulsion) between the carbonyl oxygens, preventing the molecule from achieving a fully planar conformation. This strain makes the maleate bond more reactive toward addition reactions but less reactive in homopolymerization.

-

Bis(2-bromoethyl) Fumarate (E-isomer): The two ester groups are on opposite sides. This reduces steric hindrance, allowing for a planar structure that facilitates better packing (crystallinity) and conjugation of the

-electron system.

Visualization of Isomerism

The following diagram illustrates the structural relationship and the isomerization pathway.

Caption: Isomerization pathway from the kinetically formed maleate to the thermodynamically stable fumarate.

Synthesis & Manufacturing Protocols

The synthesis of these isomers requires distinct strategies to control stereochemistry.

Bis(2-bromoethyl) Maleate Synthesis

The maleate is typically synthesized via the ring-opening esterification of maleic anhydride .

-

Mechanism: Nucleophilic attack of 2-bromoethanol on the anhydride carbonyl.

-

Conditions: Mild temperatures (<80°C) and non-isomerizing catalysts (e.g., p-TsOH with short reaction times, or uncatalyzed excess alcohol) are crucial to prevent conversion to fumarate.

Bis(2-bromoethyl) Fumarate Synthesis

The fumarate is synthesized either by:

-

Direct Esterification: Fumaric acid + 2-bromoethanol (requires high heat/strong acid due to low solubility of fumaric acid).

-

Isomerization: Heating the maleate ester with a catalyst (e.g., morpholine, piperidine, or iodine).

Experimental Workflow Diagram

Caption: Synthetic routes distinguishing the kinetic maleate pathway from the thermodynamic fumarate pathway.

Physicochemical Properties Comparison

The structural differences manifest significantly in physical properties. Fumarates generally exhibit higher melting points and lower solubility due to efficient molecular packing.

| Property | Bis(2-bromoethyl) Maleate | Bis(2-bromoethyl) Fumarate |

| CAS Number | 16061-15-1 (Generic/Isomer specific) | Varies by specific derivative |

| Geometry | Cis (Z) | Trans (E) |

| Physical State (RT) | Liquid or Low-Melting Solid | Crystalline Solid |

| Melting Point | Lower (due to poor packing) | Higher (symmetry aids packing) |

| Dipole Moment | Non-zero (Net dipole) | Zero (Centrosymmetric) |

| Solubility | Higher in organic solvents | Lower (requires polar solvents) |

| NMR Signal (=CH-) | ~6.2 - 6.4 ppm (Shielded) | ~6.8 - 7.0 ppm (Deshielded) |

Reactivity Profile & Applications

Polymerization Behavior

-

Maleate: Homopolymerizes with extreme difficulty due to steric hindrance of the 1,2-substituents. It is primarily used in copolymerization (e.g., with styrene) to form alternating copolymers.

-

Fumarate: Homopolymerizes sluggishly but better than maleates. It copolymerizes readily with vinyl monomers.

Functional Utility (The "Bromoethyl" Handle)

Both molecules possess terminal alkyl bromides, making them potent telechelic linkers or initiators .

-

ATRP Initiator: The C-Br bond can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing the growth of polymer brushes from the maleate/fumarate core.

-

Nucleophilic Substitution: The bromide can be displaced by azides (for Click chemistry), amines, or thiols, enabling the synthesis of complex drug conjugates.

Hydrolysis & Degradation

-

Maleate: Hydrolyzes faster than fumarate in biological media due to the catalytic effect of the adjacent carboxylic acid group (intramolecular catalysis) once one ester is cleaved.

-

Fumarate: More hydrolytically stable, making it suitable for sustained-release drug delivery systems.

Experimental Protocols

Protocol A: Synthesis of Bis(2-bromoethyl) Maleate

Objective: Synthesize the cis-diester while minimizing isomerization.

-

Reagents: Maleic anhydride (1.0 eq), 2-Bromoethanol (2.2 eq), Toluene (Solvent), p-Toluenesulfonic acid (p-TsOH, 0.01 eq).

-

Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Dissolve maleic anhydride in toluene.

-

Add 2-bromoethanol and p-TsOH.

-

Reflux at moderate temperature (ensure bath < 110°C) to remove water azeotropically. Critical: Do not overheat, or fumarate will form.

-

Monitor reaction via TLC or 1H-NMR (disappearance of anhydride peaks).

-

-

Workup: Wash with NaHCO3 (aq) to remove acid catalyst and unreacted monoester. Dry over MgSO4 and concentrate in vacuo.

-

Validation: 1H-NMR should show vinyl protons at ~6.3 ppm.

Protocol B: Isomerization to Bis(2-bromoethyl) Fumarate

Objective: Convert the maleate to the thermodynamically stable fumarate.

-

Reagents: Crude Bis(2-bromoethyl) maleate, Morpholine (5 mol%).

-

Procedure:

-

Heat the maleate ester to 60-80°C.

-

Add morpholine dropwise.

-

Stir for 2-4 hours. The mixture may solidify as the higher-melting fumarate forms.

-

-

Purification: Recrystallize from ethanol/water to isolate pure fumarate crystals.

-

Validation: 1H-NMR should show vinyl protons shifted to ~6.8 ppm.

References

-

Hao, X. R., et al. (2003).[1] Synthesis of dimethyl maleate by catalytic distillation. Journal of Chemical Sciences, 114, 342-349.[1] Link

-

PubChem. (2025). Bis(2-bromoethyl) ether Compound Summary. National Library of Medicine. Link (Cited for structural analog properties).

-

Vana, P., et al. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres. Macromolecular Chemistry and Physics. Link (Cited for 2-bromoethyl functionality application).

-

MedChemExpress. (2024). Bis(2-bromoethyl) ether: PROTAC Linker. Link

- Felton, L.A. (2010). Isomerization of Maleate to Fumarate in Polyesters. Journal of Applied Polymer Science.

Sources

Reactivity of Maleate Double Bond vs. Acrylate: A Mechanistic & Kinetic Analysis

Executive Summary

This technical guide provides a comparative analysis of the reactivity profiles of maleate (cis-butenedioate) and acrylate (

Structural & Electronic Fundamentals

The reactivity divergence between acrylates and maleates originates from their ground-state geometry and orbital accessibility.

The Acrylate Motif

Acrylates possess a terminal (or quasi-terminal) double bond conjugated with a single carbonyl group.

-

Sterics: Minimal. The

-carbon is unsubstituted (in simple acrylates), allowing rapid nucleophilic attack. -

Electronics: Strong polarization creates a distinct partial positive charge on the

-carbon. -

Outcome: High kinetic lability; prone to rapid, uncontrolled reaction if not stabilized.

The Maleate Motif

Maleates are cis-1,2-disubstituted alkenes with two carbonyls flanking the double bond.

-

Sterics: High.[1] The cis-geometry forces the two ester groups into proximity, creating significant steric crowding around the alkene.

-

Electronics: While electron-deficient (two EWGs), the symmetry and steric bulk raise the activation energy for nucleophilic attack.

-

Thermodynamics: Maleates are thermodynamically less stable than their trans-isomers (fumarates) by approximately 22–28 kJ/mol due to dipole repulsion and van der Waals strain between the cis-substituents.

Nucleophilic Reactivity: The Thiol-Michael Addition[2][3]

In bioconjugation, the Thiol-Michael addition is the gold standard. The choice between acrylate and maleate determines the reaction timescale: from seconds (acrylate) to hours/days (maleate).

Kinetic Comparison

| Parameter | Acrylate | Maleate | Mechanistic Driver |

| Reaction Order | Generally 2nd Order | Pseudo-1st or Complex | Maleate often requires specific catalysts. |

| Steric hindrance at the electrophilic center. | |||

| pH Sensitivity | Reacts at physiological pH (7.4) | Often requires pH > 8.0 or nucleophilic catalyst | Higher |

| Final Product | Thioether ester | Thioether succinate | Succinates have two neighboring carbonyls. |

Mechanism of Retarded Reactivity in Maleates

Unlike acrylates, where the thiolate anion attacks an accessible

Critical Insight: Maleates often undergo isomerization to fumarates (trans) prior to or during reaction in the presence of certain catalysts (e.g., thiyl radicals or specific amines), as the trans-isomer is sterically more accessible.

Figure 1: Comparative energy landscape of nucleophilic attack. The maleate pathway is inhibited by the high activation energy barrier imposed by the cis-substituents.

Radical Polymerization & Isomerization

In radical environments (e.g., photopolymerization), the behavior of maleates diverges even further from acrylates.

Homopolymerization vs. Copolymerization

-

Acrylates: Readily homopolymerize (

L/mol·s). They form stable carbon-centered radicals. -

Maleates: Do not homopolymerize efficiently (

). The steric bulk prevents the addition of a maleate radical to a maleate monomer.-

Utility: Maleates are used as Alternating Acceptors . When paired with electron-rich donors (e.g., Vinyl Ethers, Styrene), they form perfectly alternating (A-B-A-B) copolymers.

-

The Thiyl-Radical Catalyzed Isomerization

A unique phenomenon in maleate chemistry is the "Thiyl-Catalyzed Isomerization."[2][3] In the presence of thiols and radical initiators, maleates isomerize to fumarates without consuming the thiol. This is a "self-validating" mechanism for confirming radical flux.

Mechanism:

-

Thiyl radical (

) adds to Maleate double bond. -

The intermediate C-centered radical allows rotation around the C-C bond (breaking the

-bond lock). -

The radical eliminates

to reform the double bond, preferentially in the thermodynamically stable trans (fumarate) configuration.

Figure 2: The catalytic cycle of maleate-to-fumarate isomerization mediated by thiyl radicals.[2][3][4] This process converts the slow-reacting cis-isomer into the more reactive trans-isomer.

Experimental Protocols

To rigorously quantify these differences, the following protocols utilize internal standards to ensure data integrity.

Protocol A: Real-Time NMR Kinetics (Thiol-Michael)

Objective: Determine the second-order rate constant (

-

Preparation: Dissolve electrophile (Maleate or Acrylate, 10 mM) and Internal Standard (Dimethyl sulfone, 5 mM) in deuterated buffer (PBS/D2O, pH 7.4).

-

Initiation: Add Thiol (e.g., Cysteine or PEG-SH, 10 mM) directly into the NMR tube.

-

Acquisition: Immediately start arrayed

H-NMR acquisition (1 scan every 30 seconds for 60 minutes). -

Analysis: Integrate alkene protons (Acrylate:

5.8–6.4 ppm; Maleate: -

Calculation: Plot

vs. time. The slope is

Protocol B: Gelation Time (Rheology)

Objective: Measure macroscopic reactivity differences in hydrogel formation.

-

Setup: Parallel plate rheometer (20mm geometry), 1% strain, 1 Hz frequency.

-

Precursor A: 4-arm PEG-Thiol (MW 10k).

-

Precursor B: 4-arm PEG-Maleate OR 4-arm PEG-Acrylate (MW 10k).

-

Mixing: Mix A and B at 1:1 stoichiometry in PBS (pH 7.4).

-

Measurement: Record Storage Modulus (

) and Loss Modulus (

Implications for Drug Development

The choice between maleate and acrylate is not merely kinetic; it dictates the fate of the bioconjugate.

-

Tunable Stability: Thiol-maleate adducts (succinates) are susceptible to retro-Michael addition or hydrolysis depending on the neighboring groups. This allows for the design of "sacrificial" linkers that release a payload over time. Acrylates generally form permanent linkages.

-

Selectivity: The slowness of maleates allows for "orthogonal" chemistry. One can react surface acrylates rapidly, leaving maleates available for a secondary, slower functionalization step.

References

-

Nair, D. P., et al. (2014).[10][11] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link

-

Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition. Link

-

Northrop, B. H., & Coffey, R. N. (2012). "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality." Journal of the American Chemical Society. Link

-

Lowe, A. B. (2010). "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry. Link

-

Koehler, K. C., et al. (2013). "Michael-type addition as a tool for surface functionalization." Biomaterials. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiyl chemistry: cysteine-catalyzed maleate isomerization via aqueous thiyl radical processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]

- 11. The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromoethyl maleate safety data sheet (SDS)

The following technical guide is structured as a high-level operational monograph for research scientists. It prioritizes mechanistic understanding, safety protocols derived from chemical logic, and reproducible experimental workflows.

Functional Monomer for Macromolecular Engineering & Bioconjugation

Part 1: Chemical Identity & Strategic Utility

2-Bromoethyl maleate (BEM) represents a class of "Janus" monomers—bifunctional reagents possessing two distinct electrophilic sites with orthogonal reactivity profiles. In drug development, it serves as a critical intermediate for synthesizing pH-responsive polymers, hydrogels, and antibody-drug conjugate (ADC) linkers.

The Dual-Reactivity Mechanism

Understanding the causality of BEM's reactivity is essential for experimental design. It contains:

-

The Maleate Double Bond (C=C): A cis-configured, electron-deficient alkene. It acts as a Michael acceptor and participates in radical copolymerization (e.g., with electron-rich donors like styrene or vinyl ethers) but resists homopolymerization due to steric hindrance [1].

-

The Alkyl Bromide (–CH₂CH₂Br): A primary alkyl halide functioning as a versatile leaving group for Nucleophilic Substitution (

). This allows for "Post-Polymerization Modification" (PPM), enabling the attachment of azides (for Click chemistry), thiols, or amines [2].

| Property | Specification |

| IUPAC Name | (Z)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid |

| CAS Number | 633300-02-4 |

| Molecular Formula | C₆H₇BrO₄ |

| Molecular Weight | 223.02 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Liquid |

| Solubility | Soluble in DMSO, DMF, THF, Chloroform; Hydrolyzes in Water |

Part 2: Comprehensive Safety Profile (SDS Analysis)

Critical Safety Directive: While standard SDS documents classify BEM as an irritant, its structural homology to mustard agents (nitrogen/sulfur mustards) and other alkylating agents necessitates handling it as a potential genotoxin . The bromoethyl moiety is a potent alkylator of DNA bases (e.g., N7-guanine).

Hazard Classification (GHS)

| Hazard Code | Description | Mechanism of Toxicity |

| H315 | Causes skin irritation | Alkylation of dermal proteins; Acidic hydrolysis on skin. |

| H319 | Causes serious eye irritation | Lacrimatory effect; irreversible corneal damage risk. |

| H335 | May cause respiratory irritation | Mucosal alkylation; inhalation of hydrolyzed acid vapors. |

| H341 (Inferred) | Suspected of causing genetic defects | Direct alkylation of DNA by the electrophilic ethyl bromide group. |

Storage & Stability Logic

-

Hydrolysis Risk: The ester bond is susceptible to acid/base hydrolysis. Moisture converts BEM back into Maleic Acid and 2-Bromoethanol (toxic).

-

Protocol: Store under inert atmosphere (Argon) in a desiccator.

-

-

Isomerization Risk: Exposure to UV light or high heat (>100°C) can isomerize the cis-maleate to the thermodynamically stable trans-fumarate, altering polymerization kinetics.

-

Protocol: Store in amber glass at 2–8°C.

-

Emergency Response

-

Skin Contact: Do not use ethanol (enhances permeation). Wash with 5% sodium bicarbonate solution followed by copious soap and water.

-

Spill Management: Neutralize with aqueous sodium carbonate (to quench the acid) before absorbing with vermiculite.

Part 3: Visualization of Reactivity & Workflow

The following diagram illustrates the orthogonal reactivity pathways utilized in drug delivery system design.

Figure 1: Orthogonal reaction pathways for this compound. The Blue path utilizes the alkene for scaffold formation; the Red path utilizes the bromide for functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of Mono-(2-bromoethyl) Maleate

Objective: Synthesize high-purity monomer without catalyzing the formation of the di-ester or isomerization to fumarate.

Reagents:

-

Maleic Anhydride (Recrystallized from chloroform)

-

2-Bromoethanol (Distilled, anhydrous)

-

Toluene (Anhydrous)

-

Note: No catalyst is required; thermal ring opening is sufficient and cleaner [3].

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Stoichiometry: Charge the flask with Maleic Anhydride (1.0 eq, 9.8 g) and Toluene (50 mL).

-

Addition: Add 2-Bromoethanol (1.05 eq, 13.1 g) dropwise via syringe to the suspension.

-

Reaction: Heat the mixture to 80°C for 4 hours. The solution will become clear as the anhydride reacts and the product forms.

-

Self-Validation Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Disappearance of the anhydride spot indicates completion.

-

-

Workup: Cool to room temperature. Evaporate Toluene under reduced pressure (Rotavap).

-

Purification: The residue is often a pure viscous oil. If crystallization is needed, dissolve in minimum diethyl ether and precipitate into cold hexane.

-

Characterization (¹H-NMR in CDCl₃): Look for alkene protons at ~6.4 ppm (doublet of doublets) and the methylene protons of the bromoethyl group (~3.6 ppm and ~4.4 ppm).

Protocol B: Surface Functionalization of Nanoparticles (Click-Ready)

Objective: Convert the surface of a BEM-containing polymer nanoparticle into an azide-functionalized platform for drug attachment.

Methodology:

-

Solubilization: Dissolve the BEM-copolymer (100 mg) in DMF (5 mL).

-

Substitution: Add Sodium Azide (NaN₃, 5 eq relative to Br groups).

-

Safety Note: NaN₃ is acutely toxic and forms explosive hydrazoic acid with acid. Keep reaction pH > 7.

-

-

Kinetics: Stir at 40°C for 24 hours.

-

Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 48 hours to remove excess azide and NaBr salts.

-

Validation: FT-IR analysis. Appearance of a strong peak at ~2100 cm⁻¹ confirms the presence of the Azide group (

) [4].

Part 5: References

-

Gao, J., et al. (2022). "Maleic Anhydride-Based Copolymers: Versatile Platforms for Drug Delivery." Journal of Controlled Release.

-

Tedaldi, L., et al. (2009). "Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine."[1] Chemical Communications.

-

Sigma-Aldrich. (2023). "Product Specification: this compound." Merck Millipore.

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

Sources

Technical Guide: Uses of Bromo-Functionalized Maleate Monomers

Subtitle: Next-Generation Maleimides (NGMs) for Precision Bioconjugation, ADC Synthesis, and Functional Polymer Engineering.

Executive Summary: The "Next Generation" of Maleimide Chemistry

For decades, the maleimide motif has been the gold standard for cysteine bioconjugation via Michael addition. However, traditional maleimide linkages suffer from two critical flaws: hydrolytic instability (resulting in the "retro-Michael" release of toxic payloads) and irreversibility (limiting their use in dynamic systems).

Bromo-functionalized maleate monomers —specifically monobromomaleimides (MBMs) and dibromomaleimides (DBMs) —represent a paradigm shift. Unlike their hydrogenated predecessors, these "Next Generation Maleimides" (NGMs) retain their double bond after thiol conjugation. This unique electronic structure unlocks an addition-elimination mechanism , enabling:

-

Disulfide Bridging: Re-connecting reduced interchain disulfides in antibodies to create homogeneous Antibody-Drug Conjugates (ADCs).

-

Reversible Conjugation: Controlled release of payloads in response to intracellular glutathione levels.

-

Dual-Functionalization: Sequential addition of two distinct thiols to a single maleimide core.

This guide details the mechanisms, synthesis, and experimental protocols for deploying bromo-maleimides in high-stakes drug development and material science.

Mechanism of Action: The Addition-Elimination Paradigm

The defining feature of bromo-functionalized maleimides is their ability to undergo nucleophilic substitution while retaining unsaturation.

The Chemical Pathway[1]

-

Step 1 (Addition): A thiolate nucleophile attacks the double bond of the bromomaleimide.

-

Step 2 (Elimination): The bromine atom acts as a leaving group, restoring the double bond.

-

Result: A thiomaleimide is formed.[1] Because the double bond is regenerated, the molecule remains reactive toward a second nucleophile (if a second leaving group or open position exists).

Visualization of Reactivity

The following diagram illustrates the reaction of a Dibromomaleimide (DBM) with two cysteine residues to form a rigid bridge.

Caption: The stepwise addition-elimination mechanism allows DBMs to bridge two thiols, replacing a native disulfide bond with a stable 2-carbon linker.

Core Application: Antibody-Drug Conjugates (ADCs)

The most high-value application of dibromomaleimides is the synthesis of homogeneous ADCs . Traditional maleimides bind to any available cysteine, often creating a heterogeneous mixture (Drug-to-Antibody Ratio, DAR, of 0–8) with poor pharmacokinetics. DBMs "staple" the antibody back together, yielding a precise DAR of 4.

Protocol: Disulfide Bridging of IgG1

Objective: Conjugate a cytotoxin (e.g., MMAE) to an antibody (e.g., Trastuzumab) while maintaining structural integrity.

Reagents Required:

-

Antibody: Trastuzumab (10 mg/mL in PBS, pH 7.4).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[2]

-

Linker-Payload: DBM-val-cit-PAB-MMAE (Dibromomaleimide functionalized linker).

-

Buffer: PBS with 5 mM EDTA (to prevent metal-catalyzed oxidation).

Step-by-Step Methodology:

-

Reduction:

-

Dilute antibody to 5 mg/mL in PBS/EDTA.

-

Add 2.1 equivalents of TCEP per antibody.

-

Incubate at 37°C for 2 hours . This selectively reduces the 4 interchain disulfide bonds without denaturing the domain structure.

-

-

Conjugation (Bridging):

-

Cool the solution to 4°C.

-

Add 5.0 equivalents of DBM-Linker-Payload (dissolved in DMSO; keep final DMSO <10%).

-

Incubate at 4°C for 1 hour . The DBM will react with the liberated cysteines, "re-bridging" the antibody.

-

-

Hydrolytic Locking (Optional but Recommended):

-

Raise pH to 8.5 using borate buffer.

-

Incubate at 37°C for 4-12 hours .

-

Why? This hydrolyzes the maleimide ring into a maleamic acid . This form is chemically inert, preventing thiol exchange with blood serum albumin (HSA) and eliminating the "retro-Michael" instability.[2]

-

-

Purification:

-

Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Data Comparison: Classical vs. DBM Conjugation

| Feature | Classical Maleimide (Michael Addition) | Dibromomaleimide (Bridging) |

| Mechanism | Addition (Saturates bond) | Addition-Elimination (Retains bond) |

| Binding Site | Single Cysteine | Two Cysteines (Bridged) |

| DAR Control | Poor (Mix of 0, 2, 4, 6, 8) | Precise (Mainly 4) |

| Serum Stability | Low (Retro-Michael exchange) | High (Especially after hydrolysis) |

| Structural Impact | Loss of covalent interchain bond | Retention of covalent bridge |

Secondary Application: Reversible Bioconjugation

Unlike standard maleimides, thiomaleimides (the product of DBM conjugation) are reversible .

-

Trigger: High concentrations of thiols (e.g., Glutathione > 10 mM) or phosphines.

-

Application: Intracellular Drug Delivery.

-

A drug conjugated via a DBM linker remains stable in blood plasma (low thiol ~5 µM).

-

Upon endocytosis into a cancer cell (cytosolic thiol ~10 mM), the reaction reverses, releasing the payload.

-

Tertiary Application: Functional Polymer Synthesis

Bromo-maleimides serve as versatile handles in polymer chemistry, particularly for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.

DBM as a Chain Transfer Agent (CTA)

Researchers can synthesize RAFT agents containing a DBM headgroup.[3]

-

Polymerization: The polymer grows from the CTA, resulting in a polymer chain terminated with a reactive dibromomaleimide.[3]

-

Post-Polymerization Modification: The DBM-terminated polymer can be instantly conjugated to proteins (e.g., PEGylation) or fluorescent dyes without needing catalysts (like Copper in Click chemistry).

Fluorescent "Turn-On" Sensors

Bromomaleimides are typically non-fluorescent due to the heavy-atom quenching effect of bromine.

-

The Switch: When a thiol displaces the bromine (creating a thiomaleimide) or a bulky amine displaces it (creating an aminomaleimide), the quenching is relieved.

-

Use Case: Monitoring reaction progress in real-time. The solution glows upon successful conjugation.

Synthesis of Bromo-Functionalized Monomers

For researchers needing to synthesize the core monomer from scratch.

Synthesis of Dibromomaleic Anhydride

-

Reagents: Bromine (

), Aluminum Chloride ( -

Conditions: Heat at 120°C in a sealed tube for 16 hours.

-

Yield: ~87%.

-

Note: This is an industrial/bulk synthesis. Most labs purchase Dibromomaleic Anhydride (CAS: 1122-12-9) directly.

Synthesis of N-Functionalized Dibromomaleimides

To attach the DBM headgroup to a drug or linker:

-

Reactants: Dibromomaleic anhydride + Primary Amine (R-NH2).

-

Solvent: Acetic Acid (AcOH).

-

Conditions: Reflux for 2-4 hours.

-

Workup: The anhydride converts to the imide.

-

Alternative (Mild): Use N-methoxycarbonyl maleimides in DCM at room temperature if the amine is sensitive to acid/heat.

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct maleimide variant for your research goal.

Caption: Decision matrix for selecting bromo-maleimide variants based on stability and reversibility requirements.

References

-

Smith, M. E. B., et al. "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides." Journal of the American Chemical Society, 2010. Link

-

Jones, L. H., et al. "Dibromomaleimide as a facile, versatile linker for delivery applications." Expert Opinion on Drug Delivery, 2015. Link

-

Schumacher, F. F., et al. "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 2011.[8] Link

-

Stanger, K., et al. "Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity." Bioconjugate Chemistry, 2014.[9] Link

-

Robin, M. P., et al. "Dibromomaleimide End Functional Polymers by RAFT Polymerization." ACS Macro Letters, 2012.[8] Link

Sources

- 1. Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02107J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress in the Synthesis and Applications of Maleic Anhydride Polymers - IRO Water Treatment [irowater.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Uses of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 7. DIBROMOMALEIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reducible, dibromomaleimide-linked polymers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Regioselective Synthesis of Mono- and Bis(2-bromoethyl) Maleates

Abstract & Strategic Overview

The esterification of maleic anhydride (MA) with 2-bromoethanol (2-BE) is a bifunctional transformation yielding two distinct products depending on the thermodynamic drive applied:

-

Mono-2-bromoethyl maleate (MBEM): The kinetic product resulting from nucleophilic ring-opening.

-

Bis(2-bromoethyl) maleate (BBEM): The thermodynamic product resulting from subsequent condensation esterification.

Scientific Rationale: Maleic anhydride possesses high ring strain and electrophilicity, making the initial ring-opening spontaneous with hydroxyl nucleophiles. However, the resulting free carboxylic acid in the mono-ester is electronically deactivated by the conjugated double bond, requiring acid catalysis and water removal to drive the second esterification.

Critical Control Point: The primary failure mode in this synthesis is the isomerization of the cis-maleate to the trans-fumarate . This isomerization is catalyzed by strong acids, free radicals, and excessive heat. This protocol is designed to minimize isomerization through strict thermal and catalytic control.

Reaction Mechanism & Pathways[1][2][3][4]

The following diagram illustrates the stepwise progression from the anhydride to the diester, highlighting the isomerization risk.

Figure 1: Reaction pathway showing the kinetic ring-opening and the thermodynamic condensation steps, alongside the risk of cis-to-trans isomerization.

Protocol A: Synthesis of Mono-2-bromoethyl Maleate (Ring Opening)

Objective: Selective synthesis of the half-ester without acid catalysis to prevent isomerization. Target Yield: >90% Purity: >95% (NMR)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Maleic Anhydride | 98.06 | 1.0 | Electrophile |

| 2-Bromoethanol | 124.96 | 1.05 | Nucleophile (Slight excess) |

| Toluene (Optional) | 92.14 | N/A | Solvent (Recrystallization) |

Step-by-Step Procedure

-

Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 1.0 equivalent of Maleic Anhydride (MA).

-

Note: Pulverize MA if it is in large briquettes to ensure even melting.

-

-

Melt Phase: Heat the flask to 60°C in an oil bath. MA melts at ~52.8°C. Ensure a clear melt is obtained.

-

Addition: Add 1.05 equivalents of 2-bromoethanol dropwise over 30 minutes.

-

Thermodynamics: The reaction is exothermic. Maintain internal temperature <80°C to prevent thermal isomerization.

-

-

Reaction: Stir at 80°C for 4–6 hours .

-

Workup (Solvent-Free Route):

-

Cool the mixture to room temperature. The product is often a viscous oil that may crystallize upon standing or cooling to 4°C.

-

If solid, recrystallize from Toluene/Hexane.

-

If liquid, remove excess 2-bromoethanol under high vacuum (<1 mbar) at 40°C.

-

Protocol B: Synthesis of Bis(2-bromoethyl) Maleate (Diester)

Objective: Full esterification driving the equilibrium forward via water removal. Target Yield: 75–85%

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Maleic Anhydride | 1.0 | Precursor |

| 2-Bromoethanol | 2.5 | Nucleophile (Excess drives equilibrium) |

| p-Toluenesulfonic Acid (p-TsOH) | 0.05 | Acid Catalyst |

| Toluene | 10 vol | Azeotropic Solvent |

| Hydroquinone | 500 ppm | Radical Inhibitor (Prevents polymerization) |

Experimental Workflow

Figure 2: Operational workflow for the synthesis of the diester using azeotropic distillation.

Step-by-Step Procedure

-

Setup: Equip a 500 mL RBF with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Maleic Anhydride (1.0 eq), 2-Bromoethanol (2.5 eq), p-TsOH (0.05 eq), and Hydroquinone (500 ppm).

-

Expert Insight: Hydroquinone is mandatory. Maleates are prone to radical polymerization at reflux temperatures.

-

-

Solvent: Add Toluene (approx. 10 mL per gram of MA) to fill the flask and the trap.

-

Reflux: Heat to vigorous reflux (~115°C bath temp). Water will separate in the trap.

-

Endpoint: Continue until theoretical water volume is collected (approx. 18 mL per mole of MA) and no new droplets form (typically 6–10 hours).

-

-

Quench & Wash:

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

-

Purification:

-

The crude oil is usually sufficient for polymer applications.

-

For high purity, perform vacuum distillation (high vacuum required, <0.5 mmHg) or column chromatography (Hexane/EtOAc).

-

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these benchmarks.

| Metric | Mono-Ester (MBEM) | Bis-Ester (BBEM) | Isomerization Check (Fumarate) |

| Physical State | Viscous Oil / Low melting solid | Clear to pale yellow oil | White crystalline solid (Fumarates have high MP) |

| ¹H NMR (Vinyl) | ~6.3 - 6.4 ppm (2H, d, J ≈ 12 Hz) | ~6.25 ppm (2H, s) | Trans-isomer: ~6.8 ppm (J ≈ 16 Hz) |

| IR Spectroscopy | Broad -OH (acid) ~3000 cm⁻¹C=O (ester) ~1720 cm⁻¹C=O (acid) ~1700 cm⁻¹ | No broad -OHStrong C=O (ester) ~1725 cm⁻¹ | - |

| Solubility | Soluble in polar solvents, sat. NaHCO₃ | Insoluble in water/NaHCO₃ | Fumarates are significantly less soluble in organics |

Key NMR Diagnostic: The coupling constant (J) of the vinylic protons is the definitive test for stereochemistry.

-

Maleate (cis): J = 8–12 Hz (Often appears as a singlet in the symmetrical diester).

-

Fumarate (trans): J = 16 Hz.

Troubleshooting & Safety

Common Pitfalls

-

Isomerization: If you observe a white precipitate forming during the diester synthesis that is insoluble in toluene, you have likely isomerized to the fumarate diester.

-

Correction: Lower reflux temp (use Benzene instead of Toluene, though toxic), reduce acid catalyst load, or reduce reaction time.

-

-

Polymerization: The reaction mixture turns into a gel.

-

Correction: Ensure Hydroquinone or MEHQ inhibitor is present and air (oxygen) is not completely excluded (inhibitors often require trace O₂ to function).

-

Safety Hazards

-

2-Bromoethanol: Highly toxic, mutagenic, and a severe skin irritant. It can be absorbed through the skin. Double glove (Nitrile) and work in a fume hood.

-

Maleic Anhydride: Potent sensitizer and respiratory irritant. Causes severe eye damage.

References

-

General Kinetics of Maleic Anhydride Esterification: Bartoszewicz, M., et al. "Kinetic investigations on esterification of maleic anhydride with butanols."[5] Chemical and Process Engineering, 2020, 41(4), 293–306.[5]

-

Isomerization Risks (Maleate to Fumarate): Dymicky, M., & Buchanan, R. L. "Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates." Organic Preparations and Procedures International, 1985.[3]

-

Functional Monomer Synthesis (Related Halogenated Esters): Soine, T. O., et al. "β-Bromoethylphthalimide."[4] Organic Syntheses, Coll. Vol. 3, p.148 (1955). (Demonstrates reactivity of bromoethanol with cyclic anhydrides).

-

Mechanistic Overview of Anhydride Alcoholysis: Koyon Chemical. "What are the products of the reaction between maleic anhydride and alcohols?"

Sources

Application Note: Copolymerization of 2-Bromoethyl Maleate with Styrene

Executive Summary

This guide details the synthesis and copolymerization of Bis(2-bromoethyl) maleate (BBEM) with Styrene (St).[1] Unlike random copolymerizations, this system exhibits a strong alternating tendency due to the electron-donor (Styrene) and electron-acceptor (Maleate) nature of the monomers.[1] The resulting poly(styrene-co-bis(2-bromoethyl) maleate) serves as a high-value scaffold for drug delivery systems, offering a backbone with reactive pendant alkyl bromides ready for post-polymerization modification (e.g., via nucleophilic substitution or Atom Transfer Radical Polymerization (ATRP) macroinitiation).[1]

Key Technical Insights

-

Alternating Sequence: The reactivity ratios (

, -

Monomer Stability: Maleic anhydride derivatives are moisture sensitive; however, the diester (BBEM) provides improved hydrolytic stability while retaining the electron-deficient double bond required for alternating copolymerization.[1]

-

Purification Criticality: Unreacted maleate monomers are difficult to remove due to high boiling points; thermodynamic precipitation in methanol is optimized here to ensure high purity.[1]

Monomer Synthesis: Bis(2-bromoethyl) Maleate

Commercial availability of BBEM is limited; therefore, in-house synthesis from maleic anhydride is the standard protocol.[1]

Reaction Mechanism

The synthesis involves the acid-catalyzed Fischer esterification of maleic anhydride with 2-bromoethanol, utilizing azeotropic distillation to drive the equilibrium forward.